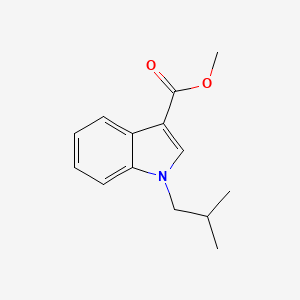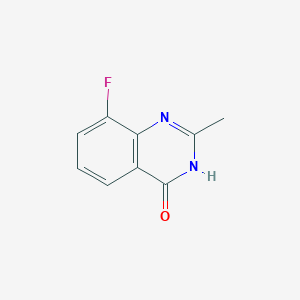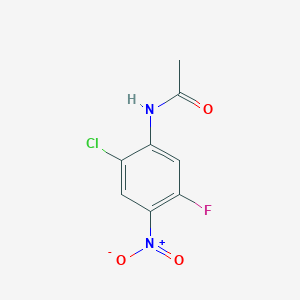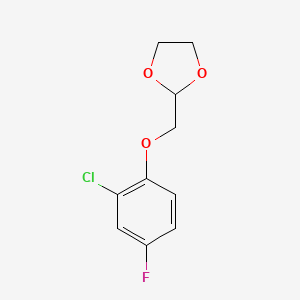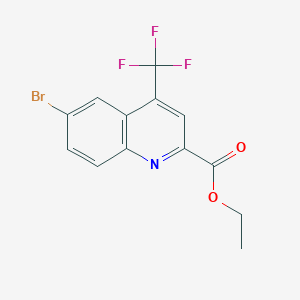
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound with the molecular formula C13H9BrF3NO2 and a molecular weight of 348.12 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate can be achieved through several methods. One efficient method involves the gold(I)-catalyzed reaction of 2’-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions typically include the use of dichloroethane (DCE) as a solvent and a temperature of 60°C. Silver trifluoromethanesulfonate can also be used as a catalyst, although it provides a lower yield compared to gold(I) catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale organic synthesis techniques, including the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and organoboron reagents under mild conditions.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted quinoline derivatives .
Applications De Recherche Scientifique
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. These may include DNA intercalation, enzyme inhibition, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity . The bromine atom also provides a site for further functionalization through substitution reactions .
Propriétés
Formule moléculaire |
C13H9BrF3NO2 |
|---|---|
Poids moléculaire |
348.11 g/mol |
Nom IUPAC |
ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 |
Clé InChI |
WSRZHDKKDROZTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


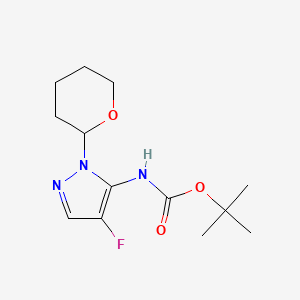
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
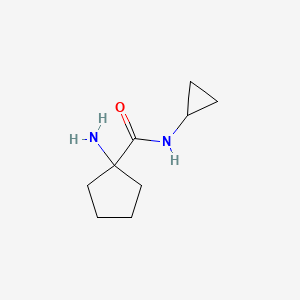

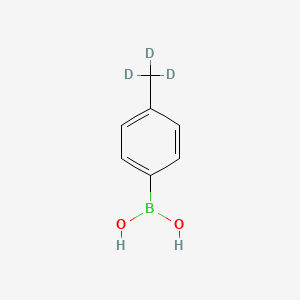

![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
